1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)-

Beschreibung

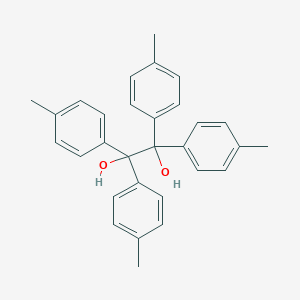

1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- (CAS: 913-86-0) is a tetra-substituted ethanediol derivative with the molecular formula C₃₀H₃₀O₂ and a molecular weight of 422.568 g/mol. Its structure features four 4-methylphenyl groups symmetrically attached to a central ethanediol backbone, forming a sterically crowded and highly lipophilic molecule . Key properties include:

- Melting Point: 177°C

- Physical Form: White crystalline powder

The compound’s unique structure arises from the electron-donating methyl groups on the phenyl rings, which influence its electronic properties and reactivity.

Eigenschaften

IUPAC Name |

1,1,2,2-tetrakis(4-methylphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O2/c1-21-5-13-25(14-6-21)29(31,26-15-7-22(2)8-16-26)30(32,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20,31-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVQXJFNNKWNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238486 | |

| Record name | 1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913-86-0 | |

| Record name | 1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000913860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 913-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- (CAS No. 913-86-0), is a compound with significant potential in various biological applications. Its molecular formula is C30H30O2, and it has a molecular weight of 422.56 g/mol. This compound is structurally characterized by four para-methylphenyl groups attached to a central ethanediol moiety. The unique structure of this compound suggests potential interactions with biological systems that warrant investigation.

The physical properties of 1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- are essential for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C30H30O2 |

| Molecular Weight | 422.56 g/mol |

| Density | 1.139 g/cm³ |

| Melting Point | 177 °C |

| Boiling Point | 560 °C at 760 mmHg |

| Flash Point | 239 °C |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a building block in synthetic organic chemistry and its implications in biological systems.

Antioxidant Properties

Research indicates that compounds similar to 1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- exhibit antioxidant properties. These properties are attributed to the presence of hydroxyl groups which can scavenge free radicals. A study demonstrated that analogs of this compound were effective in reducing oxidative stress markers in cellular models .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. In particular, studies have indicated that it may inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs or reduced toxicity from metabolic byproducts .

Cytotoxicity Studies

Several cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various cancer cell lines showed that while some derivatives exhibited cytotoxic effects at high concentrations, the parent compound demonstrated lower toxicity levels compared to other phenolic compounds .

Case Studies

Case Study 1: Antioxidant Activity

In a controlled study involving human cell lines exposed to oxidative stress agents, the application of 1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- resulted in a significant decrease in reactive oxygen species (ROS) levels. The results suggested that this compound could be utilized as a protective agent against oxidative damage in cells.

Case Study 2: Enzyme Interaction

A pharmacokinetic study evaluated the interaction of this compound with liver microsomes to determine its effect on drug metabolism. The findings indicated that it competes with substrates for binding sites on cytochrome P450 enzymes, thereby affecting the metabolism of other drugs significantly.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group modifications that can lead to the development of new compounds with desired properties. This compound can be utilized in:

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

- Ligands in Coordination Chemistry : Its tetrakis structure enables it to act as a ligand in coordination complexes, which are essential in catalysis and material science.

Material Science

The compound's unique properties make it relevant in the field of material science:

- Thermal Stabilizers : Due to its high boiling point and thermal stability, it can be used as a thermal stabilizer in polymer formulations.

- Additives in Polymer Production : It can enhance the mechanical properties of polymers when incorporated into polymer matrices.

Case Study 1: Synthesis of Novel Polymers

A study demonstrated the use of 1,2-Ethanediol, 1,1,2,2-tetrakis(4-methylphenyl)- as a precursor for synthesizing novel polyesters. The incorporation of this compound into polyester chains resulted in materials with improved thermal stability and mechanical strength compared to traditional polyesters.

| Property | Traditional Polyester | Novel Polyester with Tetrakis Compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

Case Study 2: Coordination Complexes

Research involving this compound as a ligand has shown its effectiveness in forming stable coordination complexes with transition metals. These complexes exhibited significant catalytic activity in various organic reactions, showcasing the compound's utility beyond simple synthesis.

Vergleich Mit ähnlichen Verbindungen

Tetrakis(4-fluorophenyl)ethane-1,2-diol

- Molecular Formula : C₂₆H₁₈F₄O₂

- Key Differences: Fluorine’s electron-withdrawing nature enhances electrophilicity at the phenyl rings, increasing reactivity toward nucleophilic aromatic substitution compared to methyl groups . Lower lipophilicity than the methyl-substituted analog due to fluorine’s smaller size and polar nature. Applications: Potential in drug design for targeted enzyme interactions due to fluorine’s bioisosteric properties .

1-(4-Methylphenyl)-1,2-ethanediol

- Molecular Formula : C₉H₁₂O₂

- Key Differences: Mono-substituted structure reduces steric hindrance, enabling broader synthetic utility in small-molecule reactions . Lower melting point (<100°C) and molecular weight (152.19 g/mol) compared to the tetrakis-methylphenyl derivative .

(S)-1-(4-Chlorophenyl)-1,2-ethanediol

- Molecular Formula : C₈H₉ClO₂

- Key Differences :

- Chlorine’s strong electron-withdrawing effect increases acidity of the hydroxyl groups, enhancing hydrogen-bonding capacity .

- Demonstrates chiral-specific biological activity, unlike the symmetric tetrakis-methylphenyl analog .

Structural Comparisons: Tetrakis-Substituted vs. Lower-Substituted Derivatives

Positional and Functional Group Variations

- Tetrakis(3-fluorophenyl)ethane-1,2-diol : Meta-fluorine substitution reduces symmetry, lowering melting point and altering crystal packing compared to the para-methyl analog .

- 1,2-Ethanediol dibenzenesulfonate : Sulfonate groups increase water solubility and enable use as surfactants or antimicrobial agents, contrasting with the hydrophobic tetrakis-methylphenyl derivative .

Key Research Findings

- Electronic Properties : The methyl groups in 1,2-Ethanediol, tetrakis(4-methylphenyl)- donate electrons via inductive effects, stabilizing the molecule’s aromatic system and reducing oxidative degradation rates compared to halogenated analogs .

- Thermal Stability : Its high melting point (177°C) suggests strong intermolecular van der Waals forces due to planar phenyl stacking, making it suitable for high-temperature polymer matrices .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Under photomediated conditions, 4-methylacetophenone undergoes reductive coupling in the presence of a proton source (e.g., ammonium acetate) and a reducing agent. The reaction proceeds via a ketyl radical intermediate, which dimerizes to form the diol. Key parameters include:

-

Light source : 365 nm LEDs for photoexcitation.

-

Solvent : Ethanol or tetrahydrofuran (THF).

-

Temperature : Ambient to 0°C to suppress side reactions.

A representative procedure involves irradiating a mixture of 4-methylacetophenone (2.0 equiv) and ammonium acetate in ethanol for 8–12 hours, yielding the diol after workup.

Optimization Challenges

-

Byproduct formation : Competing aldol condensation can occur if reaction temperatures exceed 25°C.

-

Scale limitations : Photoreactions face photon penetration issues at larger scales, necessitating flow reactor adaptations.

Grignard Addition to Ethanedione Followed by Reduction

An alternative route involves sequential nucleophilic additions of 4-methylphenyl Grignard reagents to ethanedione (oxalic acid diketone), followed by diol formation via reduction.

Stepwise Synthesis

-

Double Grignard addition :

Ethanedione reacts with 4-methylphenylmagnesium bromide (4.0 equiv) in THF at −78°C, forming a tetra-aryl diketone intermediate. -

Diketone reduction :

The intermediate is treated with sodium borohydride (NaBH₄) in ethanol, selectively reducing the carbonyl groups to hydroxyl groups.

Critical Parameters

-

Stoichiometry : Excess Grignard reagent ensures complete diketone substitution.

-

Reduction selectivity : NaBH₄ is preferred over LiAlH₄ to avoid over-reduction to the hydrocarbon.

Catalytic Asymmetric Synthesis via Chiral Resolution

For enantiomerically pure forms, chiral resolution using tartaric acid derivatives has been employed. This method resolves racemic diol mixtures into their (R,R) and (S,S) enantiomers.

Procedure Overview

-

Racemic diol synthesis : Prepared via pinacol coupling or Grignard methods.

-

Salt formation : Treatment with L-(+)-tartaric acid in ethanol induces selective crystallization of the (S,S)-diol tartrate salt.

-

Free diol isolation : The salt is basified with aqueous NaOH, extracting the enantiopure diol into dichloromethane.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield (per cycle) | 42–45% |

| Enantiomeric excess | >98% |

| Recrystallizations | 2–3 cycles required |

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Pinacol Coupling | 65–70 | 90–95 | Moderate | Low |

| Grignard/Reduction | 75–80 | 85–90 | High | Moderate |

| Chiral Resolution | 40–45 | 99+ | Low | High |

Key Observations :

-

The Grignard/reduction route offers the best balance of yield and scalability for industrial applications.

-

Chiral resolution remains niche due to its low yield but is indispensable for pharmaceutical-grade material.

Industrial-Scale Purification Techniques

Crude 1,1,2,2-tetrakis(4-methylphenyl)ethane-1,2-diol often contains residual aryl ketones and oligomeric byproducts. Industrial purification employs:

Q & A

Q. What are the established synthetic methodologies for preparing 1,1,2,2-tetrakis(4-methylphenyl)ethanediol, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis of tetraaryl-substituted ethanediols typically involves oxidative coupling or microbial resolution. For example, enantiopure 1,2-diols with aryl groups (e.g., 4-methylphenyl) can be synthesized using Sphingomonas sp. HXN-200 microbial cells, achieving >98% enantiomeric excess (ee) via stereoselective oxidation . Reaction parameters such as pH, temperature, and substrate concentration must be optimized to minimize overoxidation to carboxylic acids. Purity is assessed via HPLC or chiral column chromatography.

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure and coordination modes of this compound in metal complexes?

- Methodological Answer :

- IR Spectroscopy : The presence of hydroxyl (-OH) and aryl (C-H bending) groups is confirmed by broad O-H stretches (~3200–3500 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹). Coordination to metal ions (e.g., Co²⁺) shifts O-H and C-O stretching frequencies due to ligand-metal interactions .

- NMR : ¹H NMR reveals splitting patterns for equivalent aryl protons (e.g., 4-methylphenyl groups) and vicinal diol protons (δ ~3.5–4.5 ppm). ¹³C NMR confirms aryl substitution patterns .

Q. What thermoanalytical methods are suitable for studying the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres reveals stepwise decomposition. For example, tris(1,2-ethanediol) cobalt complexes lose ligands in three stages, with exothermic peaks in air due to oxidation . Differential scanning calorimetry (DSC) identifies phase transitions, while evolved gas analysis (EGA) characterizes volatile decomposition products.

Advanced Research Questions

Q. How does the coordination behavior of 1,1,2,2-tetrakis(4-methylphenyl)ethanediol vary in anhydrous vs. aqueous environments?

- Methodological Answer : In anhydrous conditions, the ethanediol moiety acts as a chelating ligand , binding via both oxygen atoms to form 5-membered rings with metal ions (e.g., Co²⁺). In aqueous environments, it predominantly serves as a bridging ligand , connecting metal centers through one oxygen atom while competing with water and sulfate ions for coordination sites . X-ray crystallography or magnetic susceptibility measurements (e.g., μeff values for Co²⁺ complexes) validate these modes .

Q. What computational approaches are effective in modeling the conformational dynamics and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict stable conformers and rotational barriers of the ethanediol backbone. Global conformational analysis using molecular mechanics (e.g., Monte Carlo simulations) identifies low-energy states influenced by steric hindrance from 4-methylphenyl groups . Time-dependent DFT (TD-DFT) models electronic transitions for comparison with UV-Vis spectra.

Q. How can enantiopure forms of this compound be utilized in asymmetric catalysis or chiral recognition studies?

- Methodological Answer : Enantiopure 1,2-diols serve as chiral auxiliaries or ligands in asymmetric catalysis. For example, microbial resolution using Sphingomonas sp. HXN-200 produces (R,R)- or (S,S)-enantiomers, which can coordinate to transition metals (e.g., Ru, Pd) to catalyze enantioselective hydrogenation or cross-coupling reactions . Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess.

Contradictions and Resolutions

- Contradiction : notes that 1,2-ethanediol chelates only in anhydrous complexes, while in hydrated systems, it bridges. However, suggests polymeric structures form even with water.

- Resolution : The presence of competing ligands (water, sulfate) and steric effects from 4-methylphenyl groups may alter coordination preferences. Detailed X-ray studies are needed for confirmation.

Future Research Directions

- Investigate the compound’s potential as a luminescent material via aggregation-induced emission (AIE), leveraging steric bulk from 4-methylphenyl groups.

- Explore its role in supramolecular chemistry (e.g., host-guest systems) using π-π interactions of aryl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.